molecular formula C14H13ClN2O4S B5778634 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide

4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B5778634
M. Wt: 340.8 g/mol
InChI Key: CTBDYWHQUOXGKV-UHFFFAOYSA-N
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Description

4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group and a chloro-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride to form the sulfonamide.

    Amidation: Finally, the sulfonamide is coupled with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-{[(3-Hydroxy-4-methoxyphenyl)sulfonyl]amino}benzamide.

    Reduction: 4-{[(3-Chloro-4-methoxyphenyl)sulfanyl]amino}benzamide.

    Substitution: 4-{[(3-Substituted-4-methoxyphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzylamine
  • 4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzyl alcohol

Uniqueness

4-{[(3-Chloro-4-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a benzamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-11(8-12(13)15)22(19,20)17-10-4-2-9(3-5-10)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBDYWHQUOXGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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